molecular formula C15H23N3S2 B2915848 Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine CAS No. 2470440-54-9

Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine

Cat. No.: B2915848
CAS No.: 2470440-54-9
M. Wt: 309.49
InChI Key: BUEKOLHNTUVYDE-UHFFFAOYSA-N
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Description

Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine is a tertiary amine derivative featuring a central methyl group bound to two [2-(propan-2-yl)-1,3-thiazol-4-yl]methyl substituents. The compound’s structure includes thiazole rings substituted with isopropyl groups at position 2, which confer steric bulk and influence electronic properties. Thiazoles are heterocyclic aromatic systems known for their stability and bioactivity, making this compound of interest in pharmaceutical and materials chemistry .

Properties

IUPAC Name

N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S2/c1-10(2)14-16-12(8-19-14)6-18(5)7-13-9-20-15(17-13)11(3)4/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEKOLHNTUVYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)CC2=CSC(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine typically involves the reaction of thiazole derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

Heterocycle Core
  • Target Compound : Contains two 1,3-thiazole rings (sulfur and nitrogen atoms at positions 1 and 3).
  • Triazole Derivatives (e.g., ): Feature 1,2,3-triazole rings (three nitrogen atoms), synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). These are structurally distinct due to nitrogen placement, altering hydrogen-bonding capacity and electronic properties .
Substituents
  • Target Compound : 2-(propan-2-yl) groups on thiazole rings enhance lipophilicity and steric hindrance.
  • Compounds (e.g., 4g, 4h, 4i): Varied substituents include 4-chlorophenyl, 4-methoxyphenyl, and 2-fluorophenyl on triazole rings, modulating electronic effects and bioactivity .
  • Tris-Triazolylmethylamine Derivatives (): Substituents like 3-hydroxypropyl, 2-thienylethyl, or tert-butyl groups alter solubility and steric profiles .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine C₁₃H₂₀N₄S₂ ~312 (estimated) Not reported Thiazole, isopropyl
4g () C₂₈H₂₂F₂N₈OS 556.16 122 Triazole, 2-fluorophenyl
Tris((1-tert-butyl-1H-triazolyl)methyl)amine C₂₄H₃₈N₁₀ 506.63 Not reported Triazole, tert-butyl
a9b7 () C₂₄H₂₄N₁₀S₃ 590.80 Not reported Triazole, 2-thienylethyl
Key Observations:
  • Melting Points : Triazole derivatives (e.g., 4g, 4i) exhibit lower melting points (122–142°C) compared to thiazole-based compounds, likely due to reduced crystallinity from bulky substituents .
  • Molecular Weight: The target compound’s lower molecular weight (~312 vs. 556–590 g/mol in triazole analogs) suggests improved solubility in non-polar solvents.

Stability and Reactivity

  • Thiazole vs.
  • Substituent Effects : Isopropyl groups (target) vs. tert-butyl () influence steric hindrance and electron density, affecting reactivity in further derivatization .

Biological Activity

Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H28N4O4S
  • Molecular Weight : 384.494 g/mol
  • CAS Number : 1004316-92-0
  • IUPAC Name : (2S)-2-{[Methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic Acid

The compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The following table summarizes its antimicrobial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate to strong activity against certain pathogenic bacteria.

Cytotoxicity and Anticancer Activity

Studies have also evaluated the cytotoxic effects of this compound on cancer cell lines. The following findings were observed:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound exhibits promising anticancer activity, particularly against HeLa cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with cellular targets, potentially disrupting metabolic pathways essential for bacterial survival and cancer cell proliferation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of thiazole derivatives demonstrated that compounds similar to this compound showed a synergistic effect when combined with standard antibiotics against resistant strains of bacteria. This suggests potential for use in combination therapies to enhance antimicrobial effectiveness.
  • Case Study on Cancer Treatment : In vitro studies using MCF7 cells revealed that treatment with this compound led to increased apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting breast cancer.

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